molecular formula C54H65N5O9S2 B12761925 3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N-(4-((1-(2-(4-(hexadecyloxy)phenyl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)ethyl)sulphonyl)phenyl)-4-methoxybenzenesulphonamide CAS No. 80396-84-5

3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N-(4-((1-(2-(4-(hexadecyloxy)phenyl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)ethyl)sulphonyl)phenyl)-4-methoxybenzenesulphonamide

Cat. No.: B12761925
CAS No.: 80396-84-5
M. Wt: 992.3 g/mol
InChI Key: ODKNTYSGNFUPOI-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzenesulphonamide derivative featuring a pyrazolyl azo group and a hexadecyloxy-substituted cyclohexadienone moiety. Its design integrates multiple functional groups:

  • Benzenesulphonamide: A common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase) .
  • Hexadecyloxy chain: A long alkyl ether likely enhancing lipophilicity and membrane interaction, distinguishing it from shorter-chain analogs .

The molecular weight (~1,000+ g/mol, inferred from structure) significantly exceeds simpler pyrazoline-sulphonamide hybrids (e.g., 357.39 g/mol in ), suggesting distinct physicochemical and pharmacokinetic behaviors.

Properties

CAS No.

80396-84-5

Molecular Formula

C54H65N5O9S2

Molecular Weight

992.3 g/mol

IUPAC Name

N-[4-[1-[2-(4-hexadecoxyphenyl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]ethylsulfonyl]phenyl]-4-methoxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C54H65N5O9S2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-22-35-68-44-29-25-41(26-30-44)51-50(48(60)36-38(2)53(51)61)40(4)69(63,64)45-31-27-42(28-32-45)58-70(65,66)46-33-34-49(67-5)47(37-46)55-56-52-39(3)57-59(54(52)62)43-23-20-19-21-24-43/h19-21,23-34,36-37,40,52,58H,6-18,22,35H2,1-5H3

InChI Key

ODKNTYSGNFUPOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C(C(=O)C=C(C2=O)C)C(C)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)N=NC5C(=NN(C5=O)C6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the pyrazole ring, azo coupling, and sulphonamide formation. Each step requires specific reagents and conditions:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Azo Coupling: The pyrazole derivative can undergo azo coupling with an aromatic amine in the presence of nitrous acid.

    Sulphonamide Formation: The final step involves the reaction of the azo compound with a sulphonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions could target the azo group, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Conditions vary depending on the specific substitution but may include reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Pharmaceutical Applications

The azo compound exhibits significant antimicrobial properties, making it a candidate for pharmaceutical development. Research has shown that derivatives of azobenzene can be coupled with active antimicrobial molecules to enhance their efficacy against various bacterial strains. For instance, studies indicate that modifications to the azobenzene moiety can lead to increased antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 35 µM/mL .

Case Study: Antimicrobial Efficacy

A study involving a series of synthesized azo compounds demonstrated that specific substitutions on the azobenzene ring significantly enhanced antimicrobial activity. Compounds with bromine or chlorine substituents showed heightened effectiveness against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that the compound may serve as a basis for developing new antibacterial agents .

Dyes and Pigments

The compound's azo structure makes it suitable for use as a dye in textiles and other materials. Azo dyes are widely used due to their vibrant colors and stability. The specific compound can be utilized in dyeing processes for various fabrics, including wool, silk, and polyamide blends. Its properties allow for effective coloring even in alkaline environments .

Table: Properties of Azo Dyes

PropertyValue
Boiling Point203°C at 101325 Pa
Density1.419 g/cm³ at 20°C
Water Solubility205 µg/L at 20°C
ColorOrange to Yellow Brown

Environmental Monitoring

Azo compounds are also being explored for their potential in environmental applications, particularly in monitoring pollutants. Their ability to form complexes with heavy metals allows them to be used as indicators for environmental contamination. The interaction of this azo compound with metal ions can be studied to develop sensors capable of detecting trace amounts of pollutants in water sources .

Material Science Applications

In material science, the incorporation of azo compounds into polymer matrices can lead to materials with unique optical properties. The photoresponsive nature of azo compounds enables the development of smart materials that can change color or transparency upon exposure to light. This application is particularly relevant in the creation of stimuli-responsive coatings and films .

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Key Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound Pyrazolyl azo, benzenesulphonamide, hexadecyloxy chain ~1,000+ (estimated) High lipophilicity; potential for prolonged half-life and membrane penetration
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide Pyrazolyl azo, benzenesulphonamide 357.39 Moderate solubility; demonstrated carbonic anhydrase inhibition
3-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-hydroxy-5-nitrobenzenesulphonic acid Chlorophenyl, nitro, sulphonic acid 463.83 (estimated) High aqueous solubility; UV reactivity due to nitro group
N-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-[3-(1,1)Tetradecanamide Trichlorophenyl, tetradecanamide 778.63 Moderate lipophilicity; cytotoxicity in cancer cell lines

Functional Comparisons

  • Biological Activity :
    • Pyrazolyl azo derivatives (e.g., ) exhibit carbonic anhydrase inhibition, suggesting the target compound may share this activity.
    • Chlorophenyl/nitro-substituted analogs (e.g., ) show higher reactivity but may face photodegradation challenges.
  • Synthetic Complexity: The hexadecyloxy and cyclohexadienone groups introduce synthetic challenges absent in simpler pyrazoline-sulphonamides (e.g., ).

Environmental and Stability Considerations

  • Azo groups are generally stable but may degrade under UV exposure, as noted in .

Research Findings and Gaps

  • Bioactivity : While benzenesulphonamide-pyrazoline hybrids (e.g., ) show cytotoxicity and enzyme inhibition, the target compound’s bioactivity remains unstudied.
  • Solubility-activity Trade-off : The hexadecyloxy chain’s lipophilicity could enhance cell membrane penetration but necessitate advanced formulation strategies (e.g., micellar encapsulation).
  • Environmental Impact : Long alkyl chains may raise concerns about bioaccumulation, as highlighted for halogenated compounds in .

Biological Activity

The compound 3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N-(4-((1-(2-(4-(hexadecyloxy)phenyl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)ethyl)sulphonyl)phenyl)-4-methoxybenzenesulphonamide represents a complex structure with potential biological activities. This article discusses its biological activity, including antimicrobial, antioxidant, anti-inflammatory, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyDescription
Molecular Formula C36H46N8O7S2
Molecular Weight 726.93 g/mol
CAS Number Not specified in the sources
Solubility Soluble in organic solvents; limited water solubility

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to the target molecule possess broad-spectrum antibacterial and antifungal activities. For instance, a series of pyrazole derivatives demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 2 to 64 µg/mL .

2. Antioxidant Activity

The antioxidant potential of pyrazole-based compounds has been widely studied. In vitro assays reveal that certain derivatives exhibit radical scavenging activity comparable to standard antioxidants like Trolox. For example, compounds derived from similar structures have shown IC50 values for DPPH radical scavenging ranging from 10 to 30 µg/mL .

3. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase enzymes (COX). A study reported that specific pyrazole compounds showed COX-2 inhibition with IC50 values between 0.02 and 0.04 µM, indicating potent anti-inflammatory properties superior to traditional NSAIDs .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited significant antibacterial activity with MIC values as low as 16 µg/mL against Staphylococcus aureus .

Case Study 2: Antioxidant Screening

In another investigation focused on antioxidant properties, a group of pyrazole derivatives was tested for their ability to scavenge free radicals. The most active compound displayed an IC50 value of 15 µg/mL in the DPPH assay, demonstrating its potential as a natural antioxidant agent .

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